molecular formula C15H13FN4O2 B2411225 N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775441-38-7

N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No. B2411225
CAS RN: 1775441-38-7
M. Wt: 300.293
InChI Key: SNFUEGWISGAQRX-UHFFFAOYSA-N
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Description

“N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide” is a pyrazinamide analogue . Pyrazinamide is a crucial first-line drug for tuberculosis treatment, therefore their analogues are interesting in organic synthesis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazinamide analogues generally involve the reaction of pyrazine-2-carboxylic acids with thionyl chloride to yield the corresponding acyl chlorides . These acyl chlorides, when treated with amines, give pyrazine-2-carboxamides .

Scientific Research Applications

Antimycobacterial Agent

This compound has been found to have significant antimycobacterial properties . It has been particularly effective against Mycobacterium tuberculosis H37Rv , with a minimum inhibitory concentration (MIC) of 12.5 μg·mL −1 .

Antibacterial Activity

In addition to its antimycobacterial properties, this compound has also shown antibacterial activity. It has been particularly effective against Staphylococcus aureus , with a MIC of 7.81 μM , and Staphylococcus epidermidis , with a MIC of 15.62 μM .

Enoyl-ACP-Reductase Inhibitor

The compound and its analogs have been shown to inhibit the activity of purified FAS I . This makes it a potential candidate for the development of new antimicrobial drugs.

Liver Toxicity Prevention

The compound has been used in studies to prevent liver toxicity . This suggests potential applications in the development of hepatoprotective drugs.

Resistance Mechanisms

The compound has been used in studies to understand mechanisms of resistance . This could help in the development of strategies to overcome drug resistance in various pathogens.

Cell Membrane Interference

The active moiety of the compound is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . This suggests potential applications in the development of new antimicrobial drugs.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-6-methyl-4-oxo-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN4O2/c1-9-8-20-13(15(22)18-9)6-12(19-20)14(21)17-7-10-4-2-3-5-11(10)16/h2-6,8H,7H2,1H3,(H,17,21)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNFUEGWISGAQRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=CC=C3F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

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